
(2-Chloro-6-fluorophenyl)methyl 2-chloropyridine-3-carboxylate
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Overview
Description
(2-Chloro-6-fluorophenyl)methyl 2-chloropyridine-3-carboxylate: is a chemical compound with the molecular formula C13H8Cl2FNO2 and a molecular weight of 300.11 g/mol . This compound is known for its unique structure, which includes both chlorinated and fluorinated aromatic rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluorophenyl)methyl 2-chloropyridine-3-carboxylate typically involves the esterification of 2-chloropyridine-3-carboxylic acid with (2-chloro-6-fluorophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-fluorophenyl)methyl 2-chloropyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted pyridines, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Chloro-6-fluorophenyl)methyl 2-chloropyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluorophenyl)methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-6-fluorophenyl)methyl 2-chloropyridine-4-carboxylate
- (2-Chloro-6-fluorophenyl)methyl 3-chloropyridine-3-carboxylate
- (2-Chloro-6-fluorophenyl)methyl 2-bromopyridine-3-carboxylate
Uniqueness
Compared to similar compounds, (2-Chloro-6-fluorophenyl)methyl 2-chloropyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and fluorine atoms in the aromatic rings can enhance its stability and interaction with biological targets.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2-Chloro-6-fluorophenyl)methyl 2-chloropyridine-3-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves esterification or nucleophilic substitution reactions. For example, analogous compounds like methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate are synthesized via acid-catalyzed esterification under reflux, using sulfuric acid and methanol . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants. Solvent choice (e.g., dichloromethane or DMF) and temperature control (40–80°C) are critical to minimize side reactions like hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and substituent positions. For example, fluorine and chlorine substituents induce distinct splitting patterns in aromatic regions .
- X-ray Crystallography: Single-crystal diffraction using SHELXL refines atomic coordinates and anisotropic displacement parameters. Programs like WinGX and ORTEP-III generate thermal ellipsoid plots to visualize molecular geometry and hydrogen-bonding networks .
- Mass Spectrometry (HRMS): High-resolution MS validates molecular weight and fragmentation patterns, distinguishing between structural isomers .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?
Methodological Answer: Docking studies using software like AutoDock Vina or Schrödinger Suite model ligand-receptor interactions. For instance, the 2-chloro-6-fluorophenyl group’s electron-withdrawing effects enhance binding affinity to hydrophobic pockets in target proteins. Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-protein complexes over time, with parameters like root-mean-square deviation (RMSD) quantifying conformational changes. Free energy perturbation (FEP) calculations predict binding free energies, guiding SAR optimization .
Q. What strategies resolve discrepancies in crystallographic data during structure determination?
Methodological Answer:
- Twinned Data: Use SHELXD for dual-space recycling to resolve twinning. The Hooft parameter in SHELXL refines Flack x parameters to correct for absolute structure errors .
- Disordered Atoms: Apply PART and SUMP instructions in SHELXL to model disorder, with occupancy factors refined isotropically.
- Hydrogen Bonding Ambiguity: Graph set analysis (as per Etter’s rules) identifies recurring motifs (e.g., R22(8) rings) to validate packing arrangements .
Q. How do halogen substituents (Cl/F) influence the compound’s bioactivity and physicochemical stability?
Methodological Answer:
- Lipophilicity and Membrane Permeability: Chlorine increases logP (measured via shake-flask method), enhancing blood-brain barrier penetration. Fluorine’s electronegativity improves metabolic stability by reducing cytochrome P450-mediated oxidation .
- Hydrogen Bonding: Fluorine participates in weak C–H···F interactions, stabilizing protein-ligand complexes. Chlorine’s polarizability strengthens π-π stacking in aromatic systems .
- Comparative SAR Studies: Derivatives with mono-halogenation show reduced antimicrobial activity (MIC > 50 µg/mL) compared to di-halogenated analogs (MIC = 12.5 µg/mL), as seen in structurally related benzofuran carboxylates .
Properties
CAS No. |
436842-87-4 |
---|---|
Molecular Formula |
C13H8Cl2FNO2 |
Molecular Weight |
300.11 g/mol |
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C13H8Cl2FNO2/c14-10-4-1-5-11(16)9(10)7-19-13(18)8-3-2-6-17-12(8)15/h1-6H,7H2 |
InChI Key |
PAUPZADMFPLGDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(=O)C2=C(N=CC=C2)Cl)F |
solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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